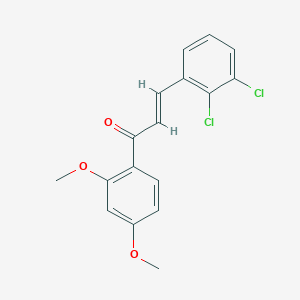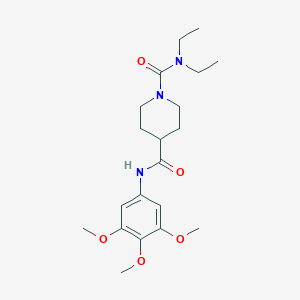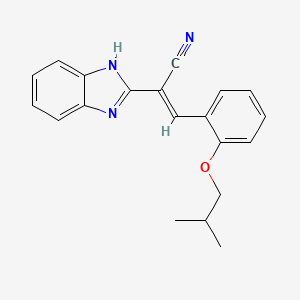
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPM belongs to the class of chalcones, which are naturally occurring compounds found in various plants and have been shown to possess a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it has been proposed that 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is relatively easy to synthesize, which makes it a cost-effective compound to use in research studies. However, one limitation of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one. One potential area of research is the development of novel 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in human clinical trials.
Méthodes De Synthèse
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one can be synthesized through a simple and efficient method using a two-step reaction process. The first step involves the condensation of 2,4-dimethoxyacetophenone and 2,3-dichlorobenzaldehyde in the presence of a base catalyst to form the intermediate chalcone. The second step involves the oxidation of the intermediate chalcone using an oxidizing agent such as hydrogen peroxide to yield 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one.
Applications De Recherche Scientifique
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. These properties make 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one a promising candidate for the development of novel therapeutic agents.
Propriétés
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-12-7-8-13(16(10-12)22-2)15(20)9-6-11-4-3-5-14(18)17(11)19/h3-10H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCYUGQCAYBWDH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)

![5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)

![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5313852.png)